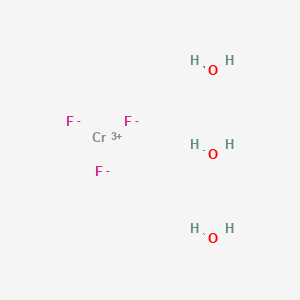

Chromium(3+) trifluoride trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chromium(3+);trifluoride;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFKYRKAZDXKPQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612549 | |

| Record name | Chromium(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16671-27-5 | |

| Record name | Chromium(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Chromium(III) Trifluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) trifluoride trihydrate (CrF₃·3H₂O) is an inorganic compound that presents as a green crystalline solid.[1][2][3] As a hydrated form of chromium(III) fluoride, it exhibits distinct chemical and physical properties that make it a compound of interest in various scientific fields. Its applications range from catalysis in organic synthesis and materials science to potential uses in drug formulation.[2][4][5][6] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and potential applications of Chromium(III) trifluoride trihydrate, tailored for a scientific audience engaged in research and development.

Core Chemical and Physical Properties

The fundamental properties of Chromium(III) trifluoride trihydrate are summarized below. These quantitative data are essential for laboratory handling, experimental design, and safety considerations.

| Property | Value | References |

| Chemical Formula | CrF₃·3H₂O | [7][8][9] |

| Molecular Weight | 163.037 g/mol | [2][8] |

| Appearance | Green or green-blue crystalline solid/powder | [1][3][7] |

| Odor | Odorless | [7][10] |

| Density | 2.2 g/cm³ (approx. 2.1 - 2.15 g/cm³) | [1][2][3][7] |

| Melting Point | Decomposes before melting | [7] |

| Solubility in Water | Sparingly or slightly soluble | [1][2][7] |

| Solubility in other Solvents | Insoluble in alcohols; Soluble in HCl and HF | [1][2][3] |

| Stability | Stable under normal conditions; Hygroscopic | [7][10][11] |

| Chromium Oxidation State | +3 | [5][7] |

Structural and Spectroscopic Characterization

Crystal Structure

The crystal structure of green Chromium(III) trifluoride trihydrate has been determined through X-ray diffraction.[12] The chromium(III) ion is at the center of an octahedral coordination environment. In the trihydrate, the coordination sphere consists of a mix of fluoride ions and water molecules, forming the neutral complex fac-[CrF₃(H₂O)₃].[13] This indicates that three fluoride ions and three water molecules are bound directly to the chromium center, occupying the faces of the octahedron.[13] The compound belongs to the rhombohedral crystal system.[12] The arrangement and hydrogen bonding between the coordinated water molecules and fluoride ions are critical to the stability of the crystal lattice.[13]

Spectroscopic Analysis

Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are essential for characterizing Chromium(III) trifluoride trihydrate. While detailed spectra are not widely published, these techniques are used to confirm the presence of coordinated water molecules through their characteristic vibrational modes (stretching and bending) and to identify the Cr-F bonds.[14][15]

Reactivity and Stability

Chromium(III) trifluoride trihydrate is stable under standard temperature and pressure but is hygroscopic, meaning it readily absorbs moisture from the air.[7][10][11] It should be stored in a tightly sealed container in a cool, dry place.[7][16]

The compound is reactive with strong acids and bases.[7] Contact with acids can liberate toxic hydrogen fluoride gas.[10] It may also react slowly with water to form hydrofluoric acid.[17]

Thermally, the trihydrate is less stable than its anhydrous form. Upon heating, it decomposes before it can reach a melting point.[7] Thermal decomposition studies, often employing techniques like Thermogravimetric Analysis (TGA), are used to determine the temperatures at which the water molecules are lost.

Experimental Protocols

Synthesis of Chromium(III) Fluoride Hydrate

A common laboratory method for the synthesis of chromium(III) fluoride hydrate involves the reaction of a chromium(III) source with hydrofluoric acid.[1][2]

Objective: To synthesize green Chromium(III) fluoride hydrate. Materials: Chromium(III) oxide hydrate (or Chromium(III) hydroxide), hydrofluoric acid (HF) (aqueous solution, typically 40-48%), distilled water, reaction vessel (Teflon or other HF-resistant material), heating source, filtration apparatus. Protocol:

-

In a fume hood, carefully add a stoichiometric amount of chromium(III) oxide hydrate to a heated aqueous solution of hydrofluoric acid in an HF-resistant beaker.

-

Stir the mixture continuously. The chromium(III) oxide hydrate will dissolve in the hot acid.[1]

-

Once the solid is fully dissolved, allow the solution to cool slowly.

-

Green crystals of chromium(III) fluoride hydrate will precipitate from the solution.[1]

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water and allow them to dry in a desiccator.

Caption: Synthesis Workflow for CrF₃·xH₂O.

Thermal Decomposition Analysis Workflow

The thermal stability and decomposition pathway of hydrates are critical parameters. Thermogravimetric Analysis (TGA) is the standard method for this investigation.

Caption: TGA Experimental Workflow.

Applications in Research and Drug Development

While traditionally used in textile dyeing and as a corrosion inhibitor, the properties of Chromium(III) trifluoride and its hydrates are relevant to modern research.[1][2]

-

Catalysis: It serves as a catalyst for the fluorination of chlorocarbons and in other organic synthesis reactions.[2][4]

-

Materials Science: The compound is used in developing advanced materials, such as specialty ceramics and coatings, due to its thermal and chemical stability.[4][6]

-

Pharmaceuticals: There is emerging interest in its potential use in drug formulation and delivery systems.[4] While specific pathways are not yet elucidated, its properties could be leveraged to enhance the bioavailability or stability of therapeutic agents. As a trivalent chromium compound, it is related to an essential trace mineral, though its safety profile in formulations requires rigorous investigation.[18]

Caption: Conceptual Role in Drug Delivery.

Safety and Handling

Chromium(III) trifluoride trihydrate is a hazardous substance that requires careful handling.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[8][10][19] It is classified as causing severe skin burns and serious eye damage.[8][10][19][20] It may also cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, safety goggles, and face shield when handling.[10][16] Use a NIOSH/MSHA approved respirator if dust is generated.[10][19]

-

Storage: Store locked up in a cool, dry, and well-ventilated area.[10][16] Keep containers tightly closed. Store separately from incompatible materials such as strong acids and oxidizing agents.[10][19]

-

First Aid: In case of contact with eyes or skin, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move the person to fresh air.[16] If swallowed, rinse mouth and do NOT induce vomiting; call a poison center or doctor immediately.[10][16]

Conclusion

Chromium(III) trifluoride trihydrate is a well-defined inorganic compound with a distinct set of chemical and physical properties. Its octahedral structure, reactivity with acids, and thermal decomposition characteristics are key to its behavior. For researchers and drug development professionals, while its primary applications have been industrial, its potential role in catalysis and as a component in advanced materials, including pharmaceutical formulations, warrants further investigation. Strict adherence to safety protocols is mandatory when working with this corrosive and toxic compound.

References

- 1. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]

- 2. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 3. buy Chromium(III) Fluoride Hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 7788-97-8: Chromium trifluoride | CymitQuimica [cymitquimica.com]

- 6. Chromium III Fluoride Tetrahydrate Supplier China | CrF3·4H2O Properties, Safety, Uses, MSDS, Price [boulingchem.com]

- 7. Chromium(III) Trifluoride Trihydrate | Properties, Uses, Safety Data & Supplier China [boulingchem.com]

- 8. Chromium(III) fluoride trihydrate | CrF3H6O3 | CID 21330797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Atomfair Chromium Fluoride Trihydrate - Atomfair [atomfair.com]

- 10. fishersci.com [fishersci.com]

- 11. noahchemicals.com [noahchemicals.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Chromium(III) Fluoride Hydrate | High Purity | Supplier [benchchem.com]

- 14. CrF3H2O | CrF3H2O | CID 24884256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. weizmann.ac.il [weizmann.ac.il]

- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. Chromium(III) fluoride tetrahydrate | CrF3H8O4 | CID 11955393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis and Structure of Chromium(III) Trifluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthesis methodologies and structural characteristics of chromium(III) trifluoride trihydrate (CrF₃·3H₂O). It is intended to serve as a technical resource for professionals in research and development.

Introduction

Chromium(III) trifluoride and its hydrates are inorganic compounds of significant interest in various fields, including catalysis and materials science.[1] The trihydrate, CrF₃·3H₂O, typically presents as a green crystalline solid.[2][3] Unlike the anhydrous form, which is insoluble in water, the trihydrate is sparingly soluble.[2][4] Structurally, the green form of the trihydrate is composed of neutral [CrF₃(H₂O)₃] molecules with an octahedral chromium(III) center.[5][6] This guide will detail the common synthesis routes and elucidate the structural properties of this compound.

Synthesis Protocols

Several methods have been established for the synthesis of chromium(III) trifluoride trihydrate. The choice of method may depend on the desired purity, crystal form, and available starting materials.

From Chromium(III) Oxide Hydrate and Hydrofluoric Acid

This is a common industrial method for producing chromium(III) fluoride hydrates.[4]

Experimental Protocol:

-

Chromium(III) oxide hydrate (Cr₂O₃·nH₂O) is dissolved in hot aqueous hydrofluoric acid (HF).[4]

-

The solution is concentrated to allow for the crystallization of the green salt, CrF₃·3H₂O.[4]

-

The resulting crystals are then isolated from the solution.

From Hexaaquochromium(III) Salts and Alkali Fluorides

This method allows for the formation of different hydrates, including the trihydrate.[4]

Experimental Protocol:

-

A solution of a hexaaquochromium(III) salt, such as --INVALID-LINK--₃, is prepared.

-

An alkali fluoride solution, such as potassium fluoride (KF) or sodium fluoride (NaF), is added to the chromium salt solution.

-

The resulting precipitate of chromium(III) fluoride hydrate is collected. The specific hydrate formed can be influenced by reaction conditions.

Thermal Decomposition of Higher Hydrates

The trihydrate can be obtained by the controlled thermal decomposition of chromium(III) fluoride nonahydrate (CrF₃·9H₂O).[5]

Experimental Protocol:

-

Chromium(III) fluoride nonahydrate is heated in a controlled environment.

-

The decomposition proceeds in stages, with the violet hexahydrate, [Cr(H₂O)₆]F₃, forming as an intermediate.[5]

-

Further heating leads to the formation of the green trihydrate, [CrF₃(H₂O)₃].[5]

Single Crystal Growth

For structural analysis, single crystals can be grown using a specific method involving chromium trioxide.[5]

Experimental Protocol:

-

A mixture of chromium trioxide (CrO₃), 10% hydrofluoric acid (HF), and glucose is prepared.[5]

-

The glucose acts as a reducing agent to reduce Cr(VI) to Cr(III).

-

Single crystals of green CrF₃·3H₂O are grown from this solution.[5]

Data Presentation

Table 1: Physical and Chemical Properties of Chromium(III) Trifluoride and its Trihydrate

| Property | Anhydrous CrF₃ | Trihydrate CrF₃·3H₂O |

| Molar Mass | 108.9913 g/mol [2] | 163.037 g/mol [2][7] |

| Appearance | Green crystalline solid[2] | Green hexagonal crystals[4] |

| Density | 3.8 g/cm³[2] | 2.2 g/cm³[2][4] |

| Melting Point | 1100 °C (sublimes)[2] | Decomposes before melting[8] |

| Solubility in Water | Negligible[2] | Sparingly soluble[2][4] |

| Solubility in other solvents | Insoluble in alcohols[2] | Soluble in HCl (forms a violet solution)[4] |

Table 2: Crystallographic Data for Green CrF₃·3H₂O

| Parameter | Value |

| Crystal System | Rhombohedral[5][9] |

| Space Group | R-3m[5][9] |

| Lattice Parameters | a = 5.668(4) Å, α = 112.5(1)°[9] |

| Coordination Geometry | Octahedral[2] |

Structural Elucidation

The structure of the green form of chromium(III) trifluoride trihydrate has been determined to be the neutral complex fac-CrF₃(H₂O)₃. In this molecule, the chromium(III) ion is at the center of an octahedron.[6] Three fluorine atoms and three water molecules act as ligands, occupying the vertices of the octahedron. Spectroscopic and crystallographic studies have confirmed that the water molecules are directly coordinated to the chromium ion.[5]

Visualizations

Synthesis Workflow

Caption: General workflows for the synthesis of chromium(III) trifluoride trihydrate.

Molecular Structure

Caption: Octahedral coordination geometry of the [CrF₃(H₂O)₃] molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 3. About: Chromium(III) fluoride [dbpedia.org]

- 4. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Chromium(III) fluoride trihydrate | CrF3H6O3 | CID 21330797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chromium(III) Trifluoride Trihydrate | Properties, Uses, Safety Data & Supplier China [boulingchem.com]

- 9. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to the Physical Properties of Chromium(III) Fluoride Trihydrate (CrF3·3H2O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) fluoride trihydrate (CrF3·3H2O) is an inorganic compound that, along with its anhydrous and other hydrated forms, presents a subject of interest in various fields, including materials science and catalysis. A thorough understanding of its physical properties is crucial for its application and for the development of new materials. This technical guide provides an in-depth overview of the core physical characteristics of CrF3·3H2O, complete with quantitative data, detailed experimental protocols for characterization, and a visualization of its synthetic and hydration relationships.

Core Physical Properties

The physical properties of Chromium(III) fluoride trihydrate are summarized in the tables below, offering a clear comparison of its key characteristics.

General Properties

| Property | Value | Reference |

| Chemical Formula | CrF3·3H2O | [1] |

| Molar Mass | 163.037 g/mol | [1] |

| Appearance | Green crystalline solid | [2] |

| CAS Number | 16671-27-5 | [2] |

Structural and Density Properties

| Property | Value | Reference |

| Crystal System | Rhombohedral | [3] |

| Space Group | R-3c (No. 167) | [2] |

| Lattice Parameters | aR = 5.668(4) Å, αR = 112.5(1)° | [3] |

| Density | 2.2 g/cm³ | [2] |

Physicochemical Properties

| Property | Value | Reference |

| Solubility in Water | Sparingly soluble | [2] |

| Thermal Behavior | Decomposes before melting | [4] |

| Magnetic Susceptibility (χ) of CrF3 | +4370.0·10⁻⁶ cm³/mol | [2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of CrF3·3H2O are outlined below. These protocols are based on standard analytical techniques for the characterization of hydrated inorganic compounds.

X-ray Crystallography for Crystal Structure Determination

Objective: To determine the crystal system, space group, and lattice parameters of CrF3·3H2O.

Methodology: Single-crystal X-ray diffraction is the definitive method for elucidating the crystal structure.

Protocol:

-

Crystal Growth: Single crystals of CrF3·3H2O are grown by slow evaporation of a saturated aqueous solution of the compound.

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. Data is collected over a range of angles to ensure a complete dataset.[5]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the diffracted beams are used to solve the crystal structure and refine the atomic positions.[5]

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Objective: To study the thermal stability and decomposition of CrF3·3H2O.

Methodology: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of CrF3·3H2O (typically 5-10 mg) is placed in a TGA sample pan.[6]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.[6]

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 500 °C).[6]

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the temperature ranges of dehydration and decomposition. The stoichiometry of the water loss can be calculated from the percentage of mass lost at each step.[7]

Magnetic Susceptibility Measurement

Objective: To determine the magnetic properties of CrF3·3H2O.

Methodology: The Gouy method is a common technique for measuring the magnetic susceptibility of a powdered solid.[8][9]

Protocol:

-

Sample Preparation: A powdered sample of CrF3·3H2O is packed uniformly into a long, cylindrical tube (Gouy tube).

-

Initial Measurement: The tube is suspended from a balance, and its weight is measured in the absence of a magnetic field.[8]

-

Magnetic Field Application: The sample tube is positioned between the poles of an electromagnet such that one end is in the region of maximum field strength and the other is in a region of negligible field. The weight of the sample is then measured with the magnetic field turned on.[8]

-

Calculation: The change in weight is used to calculate the magnetic susceptibility of the sample. Paramagnetic materials will be pulled into the magnetic field, resulting in an apparent increase in weight, while diamagnetic materials will be pushed out, causing an apparent decrease in weight.[9]

Synthesis and Hydration Relationships

The following diagram illustrates the synthetic pathway to chromium(III) fluoride hydrates and the relationships between its different hydrated forms.

Caption: Relationship between different hydrates of Chromium(III) Fluoride.

Conclusion

This technical guide provides a consolidated resource on the physical properties of Chromium(III) fluoride trihydrate. The tabulated data allows for quick reference, while the detailed experimental protocols offer a foundation for laboratory investigation. The visualization of its synthetic and hydration relationships provides a clear conceptual framework. This information is intended to be a valuable asset for researchers and professionals working with this and related compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 3. Table 1 from Crystal structures of chromium(III) fluoride trihydrate and chromium(III) fluoride pentahydrate. Structural chemistry of hydrated transition metal fluorides. Thermal decomposition of chromium(III) fluoride nonahydrate | Semantic Scholar [semanticscholar.org]

- 4. thermalsupport.com [thermalsupport.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. holmarc.com [holmarc.com]

- 9. Magnetic susceptibility - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Chromium(3+) Trifluoride Trihydrate (CAS: 16671-27-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of Chromium(3+) trifluoride trihydrate (CrF₃·3H₂O), a significant inorganic compound with diverse applications. This guide details its chemical and physical properties, synthesis methodologies, and its role in catalysis. Furthermore, it explores the biological significance of trivalent chromium, particularly its involvement in insulin signaling pathways, and addresses its toxicological profile. The information is presented to be a valuable resource for researchers, chemists, and professionals in drug development, offering detailed experimental protocols and structured data for practical application.

Introduction

This compound, with the CAS number 16671-27-5, is an inorganic compound that exists as a green crystalline solid.[1] It is one of several hydrated forms of chromium(III) fluoride.[1] The compound is notable for its applications as a precursor in the synthesis of other chromium compounds and its utility in certain catalytic processes.[1] In the context of life sciences, trivalent chromium (Cr³⁺) is recognized as an essential trace element that plays a role in glucose and lipid metabolism. This has led to investigations into the potential therapeutic applications of chromium compounds. This guide aims to consolidate the technical data and procedural knowledge surrounding this compound to support ongoing research and development.

Chemical and Physical Properties

This compound is characterized by its distinct physical and chemical properties, which are summarized in the table below. The presence of three water molecules in its hydrated form influences its solubility and crystalline structure.[1]

| Property | Value | Reference(s) |

| CAS Number | 16671-27-5 | [1] |

| Molecular Formula | CrF₃·3H₂O | [2] |

| Molecular Weight | 163.037 g/mol | [1] |

| Appearance | Green crystalline solid | [1][3] |

| Density | 2.2 g/cm³ | [1] |

| Solubility | Sparingly soluble in water. Soluble in HCl. | [1][3] |

| Crystal Structure | Rhombohedral | [4] |

| Space Group | R3m | [4] |

| Unit Cell Dimensions | aR = 5.668(4) Å, αR = 112.5(1)° | [4] |

Synthesis and Experimental Protocols

The primary method for the synthesis of hydrated chromium(III) fluoride involves the reaction of chromium(III) oxide with hydrofluoric acid.[1][3]

General Synthesis from Chromium(III) Oxide

This method produces hexaaquachromium(III) fluoride, which can be subsequently treated to obtain the trihydrate.

Reaction: Cr₂O₃ + 6HF + 9H₂O → 2[Cr(H₂O)₆]F₃[1]

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

-

Chromium(III) oxide (Cr₂O₃)

-

40% Hydrofluoric acid (HF)

-

Distilled water

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of chromium(III) oxide to a heated solution of 40% hydrofluoric acid with constant stirring.

-

Continue heating the mixture to facilitate the dissolution of the chromium(III) oxide, resulting in the formation of a green solution.

-

Allow the solution to cool, which will lead to the crystallization of the green salt.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials.

-

Dry the crystals in a desiccator over a suitable drying agent.

The following diagram illustrates the general workflow for this synthesis:

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

Raman Spectroscopy: The Raman spectrum of hydrated chromium(III) fluoride provides information about the vibrational modes of the molecule.

-

UV-Vis Spectroscopy: In aqueous solutions, the UV-Vis spectrum of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is characterized by two main absorption bands. The maxima for these bands are typically observed around 400 nm and 580 nm.[5]

Applications in Catalysis

Chromium fluorides, including the hydrated forms, are known to catalyze various chemical transformations, particularly fluorination reactions.[1] They are used in the gas-phase hydrofluorination of chlorinated hydrocarbons.

Catalytic Fluorination of Chlorocarbons

Chromium(III) fluoride can act as a catalyst in the halogen exchange reaction between chlorocarbons and hydrogen fluoride (HF) to produce fluorocarbons.

Experimental Protocol Example (General):

Reaction: R-Cl + HF --(CrF₃·3H₂O catalyst)--> R-F + HCl

Procedure:

-

The catalyst, this compound, is placed in a fixed-bed reactor.

-

The reactor is heated to the desired reaction temperature.

-

A gaseous mixture of the chlorocarbon substrate and anhydrous hydrogen fluoride is passed through the reactor over the catalyst bed.

-

The product stream is then cooled and passed through scrubbers to remove unreacted HF and HCl.

-

The organic products are collected and analyzed by gas chromatography to determine the conversion and selectivity.

Biological Role and Relevance to Drug Development

Trivalent chromium is an essential trace mineral for humans, playing a key role in the metabolism of carbohydrates, fats, and proteins. Its primary biological function is to potentiate the action of insulin.

Role in Insulin Signaling

Chromium enhances insulin signaling, which facilitates the uptake of glucose into cells. The proposed mechanism involves chromium increasing the number of insulin receptors and improving the binding of insulin to these receptors.[6] This has led to the investigation of chromium compounds as potential therapeutic agents for type 2 diabetes.

The following diagram illustrates the insulin signaling pathway and the putative points of intervention by chromium:

Toxicology and Safety

It is crucial to distinguish between the different oxidation states of chromium. While hexavalent chromium (Cr⁶⁺) is a known carcinogen, trivalent chromium (Cr³⁺) compounds, such as this compound, are considered to have low toxicity.[7] However, as with all chemical compounds, appropriate safety precautions should be taken.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes severe skin burns and eye damage.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a compound with significant utility in both industrial and research settings. Its role as a precursor and catalyst is well-established. For professionals in drug development and life sciences, the biological activity of trivalent chromium, particularly its influence on insulin signaling, presents an area of active investigation. This guide has provided a consolidated resource of its properties, synthesis, and applications, with a focus on detailed, actionable information to aid in laboratory and research endeavors. Further research into the specific catalytic mechanisms and the full spectrum of biological activities of this compound is warranted.

References

- 1. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 2. Chromium(III) fluoride trihydrate | CrF3H6O3 | CID 21330797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Chromium (III) Fluoride, CrF3 [asia.matweb.com]

- 6. noahchemicals.com [noahchemicals.com]

- 7. researchgate.net [researchgate.net]

The Coordination Chemistry of Chromium(III) Fluoride Hydrates: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of chromium(III) fluoride hydrates. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis, structure, properties, and characterization of these compounds. This document summarizes key quantitative data, presents detailed experimental protocols, and illustrates relevant workflows for the study of chromium(III) fluoride hydrates.

Introduction

Chromium(III) fluoride and its hydrated forms are inorganic compounds that have garnered interest due to their applications as precursors in the synthesis of other chromium-containing materials, as catalysts in organic reactions such as the fluorination of chlorocarbons, as mordants in the textile industry, and as corrosion inhibitors.[1][2] The coordination chemistry of these hydrates is rich and varied, primarily dictated by the interplay between the central chromium(III) ion, fluoride ligands, and water molecules.

Like almost all chromium(III) compounds, these hydrates feature octahedrally coordinated chromium centers.[1] In the various hydrated forms, water molecules systematically replace or supplement the fluoride ions in the coordination sphere or are incorporated into the crystal lattice as water of crystallization. This guide will focus on the most commonly cited hydrates: the nonahydrate, pentahydrate, tetrahydrate, and trihydrate.

Synthesis of Chromium(III) Fluoride Hydrates

The synthesis of chromium(III) fluoride hydrates can be broadly categorized into aqueous and non-aqueous methods. The choice of method determines the specific hydrate form and the nature of the resulting complex.

Aqueous Synthesis Routes

Aqueous methods are the most common for preparing chromium(III) fluoride hydrates.

-

Reaction of Chromium(III) Oxide or Hydroxide with Hydrofluoric Acid: This is a prevalent industrial and laboratory method.[1][2] The reaction of chromium(III) oxide with aqueous hydrofluoric acid leads to the formation of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, which then crystallizes with fluoride counter-ions.[1] The resulting product is often the violet [Cr(H₂O)₆]F₃, which can be isolated or further processed.

-

Cr₂O₃ + 6 HF + 9 H₂O → 2 [Cr(H₂O)₆]F₃[1]

-

-

Reaction of Hexaaquochromium(III) Salts with Alkali Fluorides: Another common aqueous approach involves treating solutions of hexaaquochromium(III) salts, such as chromium(III) chloride or nitrate, with an alkali fluoride like potassium fluoride or ammonium fluoride.[3] This method can be used to precipitate various hydrated forms.

Non-Aqueous Synthesis Routes

Non-aqueous methods are employed to produce anhydrous CrF₃ or specialized hydrates.

-

Reaction of Chromium Trichloride with Hydrogen Fluoride: Anhydrous chromium(III) fluoride is typically produced by reacting chromium trichloride with hydrogen fluoride gas.[1]

-

CrCl₃ + 3 HF → CrF₃ + 3 HCl[1]

-

-

From Hydrazinium Fluorochromate(III): A more specialized route involves the reaction of hydrated hydrazinium fluorochromate(III), [N₂H₆][CrF₅]·H₂O, with fluorine gas in an anhydrous hydrogen fluoride medium to yield amorphous CrF₃-based materials with high surface areas.[4]

Interconversion and Formation of Specific Hydrates

-

CrF₃·9H₂O and CrF₃·6H₂O: These are typically violet and contain the [Cr(H₂O)₆]³⁺ cation.[5]

-

CrF₃·5H₂O and CrF₃·3H₂O: These green hydrates contain the neutral complex fac-[CrF₃(H₂O)₃], where three fluoride ions and three water molecules are directly coordinated to the chromium center in a facial arrangement.[1] The trihydrate can be obtained by the controlled thermal decomposition of the nonahydrate.[5]

Caption: Figure 1: Simplified flowchart of aqueous synthesis routes.

Structural Chemistry and Crystallographic Data

The various hydrates of chromium(III) fluoride are distinguished by the composition of the primary coordination sphere around the Cr³⁺ ion and the arrangement of molecules in the crystal lattice.

Coordination Geometry

The central chromium(III) ion consistently exhibits an octahedral coordination geometry. The ligands in the coordination sphere can be either fluoride ions or water molecules.

-

Violet Hydrates (e.g., CrF₃·9H₂O): These compounds are ionic, consisting of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, and fluoride anions (F⁻). The remaining water molecules are present as lattice water.

-

Green Hydrates (e.g., CrF₃·5H₂O, CrF₃·3H₂O): These are neutral coordination complexes where both fluoride and water are directly bonded to the chromium ion. The most common structural motif is the fac-[CrF₃(H₂O)₃] unit.[1]

Crystallographic Data

Detailed structural analyses have been performed on the trihydrate and pentahydrate forms.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| Trihydrate | CrF₃·3H₂O | Rhombohedral | R-3m | a = 5.668(4) Å, α = 112.5(1)° | [2][5] |

| Pentahydrate | CrF₃·5H₂O | Orthorhombic | Pbcn | a = 10.403(8) Å, b = 8.082(6) Å, c = 7.973(6) Å | [1][5] |

Table 1: Crystal Data for Chromium(III) Fluoride Hydrates.

Bond Lengths and Angles

| Compound | Bond | Bond Length (Å) | Ref. |

| CrF₃·5H₂O | Cr-X₁ | 1.984(7) | [5] |

| Cr-X₂₋₆ (mean) | 1.892(6) | [5] |

Table 2: Selected Interatomic Distances for CrF₃·5H₂O. (Note: X represents either F or O from H₂O, as the study noted difficulty in distinguishing them due to disorder).

Physicochemical Properties and Characterization

Physical Properties

| Property | Anhydrous CrF₃ | CrF₃·3H₂O | [Cr(H₂O)₆]F₃ (and its hydrates) |

| Appearance | Green crystalline solid | Green crystalline solid | Violet solid |

| Molar Mass ( g/mol ) | 108.99 | 163.04 | 217.08 (hexahydrate) |

| Density (g/cm³) | 3.8 | 2.2 | - |

| Solubility in Water | Insoluble | Sparingly soluble | Soluble |

Table 3: Physical Properties of Chromium(III) Fluoride and its Hydrates. [1][2]

Thermal Analysis

The thermal decomposition of chromium(III) fluoride hydrates involves sequential loss of water molecules. The nonahydrate, CrF₃·9H₂O, decomposes in three distinct stages.[5]

-

Stage 1: Loss of lattice water to form the hexahydrate, containing the stable [Cr(H₂O)₆]³⁺ complex.

-

Stage 2: Further water loss and rearrangement to form the green trihydrate, which is composed of the neutral fac-[CrF₃(H₂O)₃] complex.

-

Stage 3: Final dehydration to yield anhydrous CrF₃.

Quantitative data from thermogravimetric analysis (TGA) or differential thermal analysis (DTA), such as specific temperature ranges and mass loss percentages for each stage, are not consistently reported in the readily available literature.

Spectroscopic Characterization

4.3.1. Electronic (UV-Vis) Spectroscopy

The color of the chromium(III) fluoride hydrates is due to d-d electronic transitions within the octahedrally coordinated Cr³⁺ ion.

-

Violet Hydrates: The color of compounds containing the [Cr(H₂O)₆]³⁺ ion is determined by its UV-Vis absorption spectrum. It typically shows two main absorption bands corresponding to the transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states. These bands are reported to have absorption maxima (λ_max) at approximately 400-420 nm and 580 nm.[6]

-

Green Hydrates: The green color of the fac-[CrF₃(H₂O)₃] complex arises from a shift in these absorption bands due to the presence of fluoride ligands in the coordination sphere, which have a different ligand field strength compared to water.

| Complex Ion | λ_max 1 (nm) | λ_max 2 (nm) | Color |

| [Cr(H₂O)₆]³⁺ | ~400-420 | ~580 | Violet/Blue-grey |

Table 4: UV-Vis Absorption Maxima for the Hexaaquachromium(III) Ion. [6]

4.3.2. Vibrational (IR and Raman) Spectroscopy

Vibrational spectroscopy is a powerful tool for characterizing the bonding in chromium(III) fluoride hydrates. The spectra are expected to show characteristic bands for:

-

O-H stretching and H-O-H bending modes of coordinated and lattice water molecules.

-

Cr-O stretching modes from the coordinated water molecules.

-

Cr-F stretching modes .

Specific peak assignments for the various chromium(III) fluoride hydrates are not extensively detailed in the surveyed literature, which often presents challenges due to the complexity of the spectra and potential for fluorescence in Raman spectroscopy of metal fluorides.[5] However, the presence of broad O-H stretching bands (typically 3000-3600 cm⁻¹) and H-O-H bending bands (~1600-1650 cm⁻¹) is a clear indicator of hydration. The lower frequency region (below 600 cm⁻¹) would contain the characteristic vibrations of the Cr-O and Cr-F bonds.

Experimental Protocols

The following protocols are based on synthesis descriptions found in the literature and represent standardized laboratory procedures.

Protocol 1: Synthesis of Polycrystalline CrF₃·3H₂O

This protocol is based on the thermal decomposition of a higher hydrate.

-

Starting Material: Chromium(III) fluoride nonahydrate (CrF₃·9H₂O).

-

Apparatus: Tube furnace with temperature control, inert gas supply (e.g., Nitrogen), sample boat.

-

Procedure: a. Place a known quantity of CrF₃·9H₂O into a sample boat. b. Position the boat in the center of the tube furnace. c. Purge the furnace with a slow stream of dry nitrogen gas. d. Heat the sample according to a pre-determined temperature program, with plateaus to allow for the complete evolution of water at each decomposition stage. Based on the qualitative description, a slow heating ramp to approximately 150-200°C should be sufficient to drive off the first six water molecules. e. Hold the temperature until constant weight is achieved, indicating the formation of CrF₃·3H₂O. f. Cool the sample to room temperature under the inert atmosphere before removal.

-

Characterization: The resulting green powder should be analyzed by Powder X-Ray Diffraction (PXRD) to confirm the rhombohedral structure of the trihydrate.

Protocol 2: Synthesis of Single Crystals of CrF₃·5H₂O

This protocol is adapted from the description by Birk et al. (1927) and later referenced by others.

-

Reagents: Chromium(VI) oxide (CrO₃), 10% hydrofluoric acid (HF), glucose.

-

Apparatus: Beaker, hot plate, crystallizing dish.

-

Procedure: a. In a fume hood, dissolve chromium(VI) oxide in 10% aqueous hydrofluoric acid. b. Slowly add a reducing agent, such as glucose, to the solution to reduce Cr(VI) to Cr(III). The solution color will change, typically from orange/red to green. c. Transfer the resulting green solution to a crystallizing dish. d. Allow the solution to evaporate slowly at room temperature over several days. e. Deep green crystals of CrF₃·5H₂O will form.

-

Characterization: The identity and phase purity of the crystals should be confirmed using single-crystal X-ray diffraction.

Caption: Figure 2: General workflow for the characterization of synthesized hydrates.

Conclusion

The coordination chemistry of chromium(III) fluoride hydrates is characterized by the formation of octahedral Cr(III) centers with varying degrees of hydration. The violet hydrates contain the [Cr(H₂O)₆]³⁺ complex cation, while the green hydrates are characterized by the neutral fac-[CrF₃(H₂O)₃] complex. The synthesis, structure, and properties of these compounds are intrinsically linked, with thermal and synthetic conditions dictating the final product. While significant crystallographic data exists for the trihydrate and pentahydrate, further detailed investigation into the thermal decomposition pathways and a comprehensive assignment of the vibrational spectra of all hydrates would be beneficial for a more complete understanding of this important class of inorganic compounds.

References

- 1. Chromium(III) Fluoride Hydrate | High Purity | Supplier [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. The infrared spectra of fluorides of the rare earth metals (Journal Article) | OSTI.GOV [osti.gov]

- 4. CrF3H2O | CrF3H2O | CID 24884256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational spectroscopy of uranium tetrafluoride hydrates (Journal Article) | OSTI.GOV [osti.gov]

In-Depth Technical Guide: The Hygroscopic Nature of Chromium(3+) Trifluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Chromium(III) trifluoride trihydrate (CrF₃·3H₂O). While qualitatively acknowledged as hygroscopic, quantitative data in the public domain is scarce. This document outlines the existing knowledge, presents standardized experimental protocols for characterization, and offers a logical framework for understanding its interaction with atmospheric moisture.

Introduction

Chromium(III) trifluoride trihydrate is a green crystalline solid with the chemical formula CrF₃·3H₂O.[1] It is one of several known hydrates of Chromium(III) fluoride.[2][3][4] Like many hydrated salts, its stability and physical properties are intrinsically linked to the ambient humidity. The tendency of a material to absorb moisture from the atmosphere is known as hygroscopicity. For chemical reagents, active pharmaceutical ingredients (APIs), and other materials in drug development, understanding this property is critical for determining appropriate handling, storage, and processing conditions to ensure product quality and stability.[5] This guide focuses on the hygroscopic nature of CrF₃·3H₂O.

Physicochemical Properties

A summary of the key physicochemical properties of Chromium(III) trifluoride trihydrate is provided below.

| Property | Value | Source(s) |

| Chemical Formula | CrF₃·3H₂O | [6] |

| Molecular Weight | 163.037 g/mol | [2][6] |

| Appearance | Green crystalline solid | [1][3] |

| Density | 2.2 g/cm³ | [2][3] |

| Solubility in Water | Sparingly soluble | [2][3] |

| Crystal Structure | The trihydrate contains the neutral complex fac-[CrF₃(H₂O)₃] where three fluoride ions and three water molecules occupy the faces of an octahedron around the central chromium atom. | [1] |

Hygroscopic Nature

The CRH is the specific relative humidity at which a material begins to absorb a significant amount of moisture, potentially leading to deliquescence (dissolving in the absorbed water to form a solution).[7] The interaction with atmospheric moisture can lead to changes in the physical state, such as:

-

Adsorption: Water molecules adhering to the surface of the crystalline solid.

-

Absorption: Water molecules being taken up into the bulk structure.

-

Hydrate Transformation: Potential for changes in the hydration state.

-

Deliquescence: Dissolution in absorbed atmospheric water.

Understanding these behaviors is crucial for maintaining the material's integrity.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively characterize the hygroscopic nature of a compound like Chromium(III) trifluoride trihydrate, a standard and powerful technique is Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.

Objective: To determine the amount and rate of water vapor uptake and loss by the material, generating a sorption-desorption isotherm.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed into the sample pan of the DVS instrument.

-

Drying: The sample is initially dried by exposing it to a stream of dry air or nitrogen (0% RH) at the experimental temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline dry weight.

-

Sorption Phase: The relative humidity of the gas flowing over the sample is increased in predetermined steps (e.g., increments of 10% RH from 0% to 90%). At each step, the system holds the RH constant and continuously monitors the sample's mass until equilibrium is reached (defined by a very small change in mass over time, dm/dt ).

-

Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased in steps, and the mass loss is measured at each stage until the sample is returned to 0% RH.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity. The resulting plot is a water vapor sorption isotherm, which provides critical information about the material's interaction with moisture.

Data Presentation

While specific experimental data for Chromium(III) trifluoride trihydrate is not available in the surveyed literature, the following table outlines the key parameters that would be derived from a DVS analysis. This serves as a template for future experimental characterization.

| Parameter | Description | Value for CrF₃·3H₂O |

| Mass Change at 75% RH | The percentage increase in mass after equilibration at 75% relative humidity, a common benchmark for hygroscopicity classification. | Data not available |

| Mass Change at 90% RH | The percentage increase in mass after equilibration at 90% relative humidity, indicating behavior at high humidity. | Data not available |

| Critical Relative Humidity (CRH) | The relative humidity at which a sharp increase in water uptake occurs, often indicating a phase transition or deliquescence. | Data not available |

| Hysteresis | The difference between the sorption and desorption curves on the isotherm, which can indicate changes in the material's structure or the kinetics of water sorption/desorption. | Data not available |

| Hygroscopicity Class | Classification (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic) based on established standards (e.g., European Pharmacopoeia). | Qualitatively described as hygroscopic |

Visualization of Hygroscopic Interaction

The following diagram illustrates the logical workflow of how a hygroscopic material like Chromium(III) trifluoride trihydrate interacts with increasing atmospheric humidity.

Caption: Logical flow of moisture interaction with a hygroscopic solid.

References

- 1. Chromium(III) Fluoride Hydrate | High Purity | Supplier [benchchem.com]

- 2. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 3. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]

- 4. buy Chromium(III) Fluoride Hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 5. fishersci.com [fishersci.com]

- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

Solubility Profile of Chromium(III) Trifluoride Trihydrate in Water and Hydrochloric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chromium(III) trifluoride trihydrate (CrF₃·3H₂O) in aqueous solutions, specifically in water and hydrochloric acid (HCl). This document synthesizes available data, outlines relevant experimental methodologies, and presents logical pathways for its dissolution behavior.

Executive Summary

Physicochemical Properties of Chromium(III) Trifluoride Trihydrate

A summary of the key physical and chemical properties of Chromium(III) trifluoride and its trihydrate form is presented in Table 1. Understanding these properties is crucial for interpreting its solubility behavior.

| Property | Value | References |

| Chemical Formula | CrF₃·3H₂O | [1][2] |

| Molar Mass | 163.037 g/mol | [1][2] |

| Appearance | Green crystalline solid | [1][3] |

| Density | 2.2 g/cm³ (trihydrate) | [1][3] |

| Solubility in Water | Sparingly soluble (trihydrate) | [1][2][3][4] |

| Solubility in HCl | Soluble (forms a violet solution) | [1][3][5][6] |

| Other Solubilities | Insoluble in alcohols | [1] |

Table 1: Physicochemical Properties of Chromium(III) Trifluoride Trihydrate.

Solubility in Water

Chromium(III) trifluoride trihydrate is consistently reported to be sparingly or slightly soluble in water[1][2][3][4]. The dissolution process in water is expected to establish an equilibrium between the solid phase and its constituent ions in solution. The hydrated form, [Cr(H₂O)₆]F₃, is noted to be soluble in water[2][7]. The dissolution of CrF₃·3H₂O likely involves the formation of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.

Due to the lack of specific quantitative data, experimental determination is necessary to establish the exact solubility in g/L or molarity at various temperatures.

Solubility in Hydrochloric Acid

In contrast to its limited solubility in water, Chromium(III) trifluoride trihydrate is soluble in hydrochloric acid[1][3][5][6]. This enhanced solubility is attributed to a chemical reaction where the fluoride and aqua ligands in the chromium coordination sphere are displaced by chloride ions. This process leads to the formation of various chromium(III)-chloro aqua complexes, such as [Cr(H₂O)₅Cl]²⁺ and [Cr(H₂O)₄Cl₂]⁺. The formation of these soluble complex ions shifts the dissolution equilibrium towards the products, thereby increasing the overall solubility of the chromium salt. The resulting solution is often described as having a violet color, which is characteristic of certain chromium(III) aqua complexes[3][5].

Logical Pathway of Dissolution in HCl

The dissolution of CrF₃·3H₂O in HCl can be visualized as a multi-step process involving the initial dissociation and subsequent ligand exchange reactions. The following diagram illustrates this logical relationship.

Caption: Logical pathway for the dissolution of CrF₃·3H₂O in HCl.

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, the following experimental protocols are proposed for the determination of the solubility of Chromium(III) trifluoride trihydrate.

General Experimental Workflow

The general workflow for determining the solubility involves saturating the solvent with the solute, separating the solid and liquid phases, and analyzing the concentration of the dissolved solute in the liquid phase.

Caption: General workflow for solubility determination.

Gravimetric Method

This classical method involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue.

Protocol:

-

Prepare a saturated solution of CrF₃·3H₂O in the desired solvent (water or a specific concentration of HCl) at a constant temperature by stirring an excess of the solid for a prolonged period (e.g., 24-48 hours) to ensure equilibrium.

-

Carefully filter the solution to remove all undissolved solid.

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Gently heat the evaporating dish to evaporate the solvent completely.

-

Dry the residue in an oven at an appropriate temperature (e.g., 105-110 °C) until a constant weight is achieved.

-

Calculate the mass of the dissolved CrF₃·3H₂O and express the solubility in g/L or other suitable units.

Instrumental Methods for Concentration Analysis

More modern and sensitive methods involve analyzing the concentration of chromium(III) or fluoride ions in the saturated solution.

Table 2: Instrumental Methods for Ion Concentration Analysis.

| Method | Analyte | Principle | References |

| UV-Vis Spectrophotometry | Cr(III) | The concentration of Cr(III) in solution can be determined by measuring its absorbance at a specific wavelength, often after forming a colored complex. | [8][9] |

| Atomic Absorption Spectroscopy (AAS) | Cr(III) | Measures the absorption of light by free chromium atoms in the gaseous state. | |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Cr(III) | A highly sensitive technique for determining the elemental composition of a sample. | |

| Ion-Selective Electrode (ISE) | F⁻ | A potentiometric method that measures the activity of fluoride ions in a solution. | [10][11][12][13][14] |

| Conductometric Titration | Cr(III) or F⁻ | Involves monitoring the change in electrical conductivity of the solution during a titration to determine the endpoint. | [15][16][17] |

Protocol using UV-Vis Spectrophotometry for Cr(III) determination:

-

Prepare a series of standard solutions of a soluble chromium(III) salt (e.g., CrCl₃) of known concentrations.

-

Prepare a saturated solution of CrF₃·3H₂O and filter it as described in the gravimetric method.

-

If necessary, form a colored complex with the chromium(III) ions in both the standard solutions and the filtered sample solution using a suitable complexing agent (e.g., diphenylcarbazide after oxidation to Cr(VI), or another suitable ligand for Cr(III))[8][9].

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Measure the absorbance of the sample solution under the same conditions.

-

Determine the concentration of Cr(III) in the sample from the calibration curve and calculate the solubility of CrF₃·3H₂O.

Conclusion

This technical guide consolidates the available information on the solubility of Chromium(III) trifluoride trihydrate in water and hydrochloric acid. While quantitative data remains elusive, a clear qualitative understanding and robust experimental strategies for its determination have been presented. The solubility in water is limited, whereas its solubility in hydrochloric acid is significantly enhanced through the formation of soluble chloro-aqua complexes. The provided experimental workflows and analytical methods offer a practical framework for researchers and scientists to quantitatively assess the solubility of this compound, which is essential for its effective application in various fields, including drug development.

References

- 1. buy Chromium(III) Fluoride Hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 2. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 3. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]

- 4. Chromium III Fluoride Tetrahydrate Supplier China | CrF3·4H2O Properties, Safety, Uses, MSDS, Price [boulingchem.com]

- 5. Chromium(III) fluoride CAS#: 7788-97-8 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. About: Chromium(III) fluoride [dbpedia.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. jeest.ub.ac.id [jeest.ub.ac.id]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. epa.gov [epa.gov]

- 12. scribd.com [scribd.com]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. cdn.pasco.com [cdn.pasco.com]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

Unveiling the Structure of Green Chromium(III) Fluoride Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of green chromium(III) fluoride trihydrate (CrF₃·3H₂O). The information presented is curated for professionals in research and development who require a detailed understanding of this compound's solid-state architecture. This document summarizes key crystallographic data, outlines experimental protocols for its characterization, and provides a visual representation of the structural determination workflow.

Core Crystallographic Data

The crystal structure of green chromium(III) fluoride trihydrate has been determined to be rhombohedral.[1][2] The fundamental building block of the structure consists of neutral CrF₃(H₂O)₃ molecules.[2] Unlike its violet counterpart, which contains [Cr(H₂O)₆]³⁺ cations, the green form has both fluoride ions and water molecules directly coordinated to the chromium center.[2] This arrangement highlights the isomeric complexity of hydrated chromium(III) fluorides.

The crystallographic data, essential for understanding the compound's three-dimensional lattice, is summarized in the table below.

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3m |

| Unit Cell Dimensions (Rhombohedral) | a = 5.668(4) Å, α = 112.5(1)° |

| Molecules per Unit Cell (Z) | 1 |

| Molar Mass | 163.037 g/mol |

| Appearance | Green crystalline solid |

Experimental Protocols

The determination of the crystal structure of green CrF₃·3H₂O involves a precise sequence of synthesis, crystallization, and characterization steps. The methodologies outlined below are based on established experimental procedures.[2]

Synthesis and Crystallization

Single crystals of green chromium(III) fluoride trihydrate suitable for X-ray diffraction can be grown from an aqueous solution.

Materials:

-

Chromium trioxide (CrO₃)

-

10% Hydrofluoric acid (HF)

-

Glucose

Procedure:

-

A mixture of chromium trioxide, 10% hydrofluoric acid, and glucose is prepared.

-

Single crystals are grown from this mixture.

-

Alternatively, polycrystalline CrF₃·3H₂O can be obtained through the thermal decomposition of CrF₃·9H₂O.[2]

X-ray Diffraction Analysis

The primary technique for elucidating the crystal structure is single-crystal X-ray diffraction.

Instrumentation:

-

Stoe two-circle Weissenberg diffractometer

-

Molybdenum Kα radiation (Mo Kα)

Data Collection and Refinement:

-

A suitable single crystal is mounted on the diffractometer.

-

Oscillation and Weissenberg photographs are taken to determine the crystal system and space group.

-

Intensity data is collected using the diffractometer.

-

The collected data is then processed and corrected. It is noted that absorption corrections were not applied in the original structure determination.[2]

-

The crystal structure is solved and refined using established crystallographic software.

Structural Determination Workflow

The logical flow from material synthesis to final structure elucidation is a critical aspect of crystallography. The following diagram illustrates the key stages in determining the crystal structure of green chromium(III) fluoride trihydrate.

References

- 1. Table 1 from Crystal structures of chromium(III) fluoride trihydrate and chromium(III) fluoride pentahydrate. Structural chemistry of hydrated transition metal fluorides. Thermal decomposition of chromium(III) fluoride nonahydrate | Semantic Scholar [semanticscholar.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

An In-Depth Technical Guide on the Thermal Decomposition Behavior of CrF₃·3H₂O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of chromium(III) fluoride trihydrate (CrF₃·3H₂O). The information presented herein is compiled from scholarly research to aid in the understanding of its thermal stability and decomposition pathway, which is critical for its application in various scientific and industrial fields, including materials science and catalysis.

Thermal Decomposition Pathway

The thermal decomposition of chromium(III) fluoride trihydrate occurs in a stepwise manner, involving the sequential loss of water molecules to form anhydrous chromium(III) fluoride. The decomposition process is initiated by heating, and the stability of the hydrated forms decreases with increasing temperature.

Based on differential thermal analysis (DTA), the decomposition of higher hydrates of chromium(III) fluoride, such as the nonahydrate (CrF₃·9H₂O), reveals the formation of the trihydrate as a stable intermediate. The subsequent decomposition of the trihydrate proceeds to yield the anhydrous salt.

The overall decomposition can be summarized by the following reaction:

CrF₃·3H₂O(s) → CrF₃(s) + 3H₂O(g)

Quantitative Decomposition Data

The precise temperature ranges and corresponding mass loss for each stage of the decomposition are crucial for controlled synthesis and application. The following table summarizes the key quantitative data associated with the thermal decomposition of CrF₃·3H₂O, primarily derived from the analysis of the decomposition of its precursor, CrF₃·9H₂O.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Product |

| Dehydration of CrF₃·9H₂O to CrF₃·3H₂O | 100 - 150 | 29.8 | Not explicitly stated | CrF₃·3H₂O |

| Dehydration of CrF₃·3H₂O to CrF₃ | 150 - 250 | 33.1 (from trihydrate) | Not explicitly stated | CrF₃ |

Note: The observed mass loss values are subject to variation based on experimental conditions.

Experimental Protocols

The characterization of the thermal decomposition of CrF₃·3H₂O is typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Typical Experimental Parameters:

-

Instrument: A thermogravimetric analyzer.

-

Sample Mass: 5 - 10 mg.

-

Heating Rate: A linear heating rate, typically 5 - 20 °C/min.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, or a reactive atmosphere, depending on the desired analysis.

-

Temperature Range: Ambient to a temperature sufficient to ensure complete decomposition (e.g., 500 °C).

-

Crucible: An inert sample pan, typically made of alumina or platinum.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Typical Experimental Parameters:

-

Instrument: A differential scanning calorimeter or differential thermal analyzer.

-

Sample Mass: 2 - 5 mg.

-

Heating Rate: A linear heating rate, typically 5 - 20 °C/min.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon.

-

Temperature Range: Ambient to a temperature sufficient to observe all thermal transitions.

-

Crucible: An inert sample pan, typically made of aluminum or alumina, often hermetically sealed for hydrated samples.

-

Reference: An empty, inert crucible.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Typical Experimental Parameters:

-

Instrument: A powder X-ray diffractometer.

-

Radiation: Typically Cu Kα radiation.

-

Scan Range (2θ): A range sufficient to cover the characteristic peaks of the expected phases (e.g., 10 - 80°).

-

Sample Preparation: The solid residue from the thermal analysis is finely ground and mounted on a sample holder.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the thermal decomposition of CrF₃·3H₂O.

Caption: Experimental workflow for thermal analysis.

Decomposition Pathway

The logical progression of the thermal decomposition of CrF₃·3H₂O is depicted in the following diagram.

Caption: Thermal decomposition pathway of CrF₃·3H₂O.

"health and safety information for Chromium(3+) trifluoride trihydrate"

An In-depth Technical Guide to the Health and Safety of Chromium(III) Trifluoride Trihydrate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It synthesizes publicly available safety data. Always consult the most current Safety Data Sheet (SDS) from your supplier and follow all applicable institutional and regulatory guidelines before handling this chemical.

Identification and Physicochemical Properties

Chromium(III) trifluoride trihydrate is an inorganic compound composed of chromium in the +3 oxidation state, fluoride ions, and three molecules of water of hydration.[1][2] It is essential to distinguish it from the anhydrous form (CrF₃) and other hydrates, as physical properties and some reactivity can differ.[3] The information presented here pertains to the trihydrate, with relevant data from related hydrates and the anhydrous form included for a comprehensive overview.

Table 1: Physical and Chemical Properties of Chromium(III) Trifluoride and its Hydrates

| Property | Value | Source(s) |

| Chemical Formula | CrF₃·3H₂O | [1][4] |

| Molecular Weight | 165.01 g/mol | [4] |

| CAS Number | 16671-27-5 | [1] |

| Appearance | Green or green-blue crystalline solid/powder | [3][4] |

| Odor | Odorless | [4][5] |

| Melting Point | Decomposes before melting; Anhydrous form melts at >1000 °C / 1832 °F | [3][4][5] |

| Solubility in Water | Slightly soluble; Anhydrous form is practically insoluble | [3][4] |

| Density | Approx. 2.1 - 2.2 g/cm³ | [3][4] |

| Stability | Stable under normal conditions; Hygroscopic (absorbs moisture from the air) | [2][4][5][6] |

Hazard Identification and Classification

Chromium(III) trifluoride trihydrate is classified as a hazardous chemical under the Globally Harmonized System (GHS) and by OSHA's Hazard Communication Standard.[5][7] The primary hazards are associated with its corrosive nature and acute toxicity upon exposure.[7][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][7][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][7][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1][7][8] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [1][7][8] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][10] |

Occupational Exposure Limits

Regulatory bodies have established occupational exposure limits (OELs) for Chromium(III) compounds to protect workers. These limits are typically time-weighted averages (TWA) over an 8 or 10-hour workday.

Table 3: Occupational Exposure Limits for Chromium(III) Compounds

| Organization | Limit Type | Value (as Cr) | Notes | Source(s) |

| OSHA (USA) | PEL (8-hr TWA) | 0.5 mg/m³ | Legal airborne permissible exposure limit. | [11] |

| NIOSH (USA) | REL (10-hr TWA) | 0.5 mg/m³ | Recommended airborne exposure limit. | [11] |

| ACGIH (USA) | TLV (8-hr TWA) | 0.5 mg/m³ | Recommended airborne exposure limit. | [11] |

| NIOSH (USA) | IDLH | 25 mg/m³ | Immediately Dangerous to Life or Health. | [12] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life and Health.

Toxicological Information

The toxicological profile of Chromium(III) trifluoride trihydrate is characterized by its corrosive and irritant effects, which are a consequence of its reactivity, particularly the presence of the fluoride ion.[8][12]

-

Acute Effects: The substance is harmful if swallowed, inhaled, or in contact with skin.[7] Inhalation of dust can cause irritation to the respiratory tract.[5][11] Direct contact causes severe skin burns and serious eye damage.[7][8]

-

Systemic Effects: A significant hazard arises from the fluoride ion, which can penetrate the skin and precipitate calcium, potentially leading to fatal hypocalcemia (low serum calcium levels).[8] Symptoms of fluoride poisoning may be delayed for up to 24 hours.[8]

-

Chronic Effects: Prolonged or repeated exposure may lead to skin sensitization or an allergic reaction.[11] If an allergy develops, very low future exposure can cause itching and a skin rash.[11]

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by major regulatory agencies.[7]

Experimental Protocols

The hazard classifications summarized in this guide are based on standardized toxicological studies. While the source documents (primarily Safety Data Sheets) do not provide detailed experimental methodologies, they are based on internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, an "Acute Oral Toxicity" classification is typically derived from a study following OECD Test Guideline 420, 423, or 425, which involves administering the substance to animals (usually rats) and observing for mortality and toxic effects over a set period. Similarly, skin and eye corrosion/irritation data comes from studies like OECD Guidelines 404 and 405, respectively.

Caption: Generalized workflow for chemical hazard assessment and classification.

Health Hazards and First Aid Protocols

Immediate and appropriate first aid is critical following any exposure. Medical personnel should be informed about the material involved, specifically its corrosive nature and the potential for fluoride ion toxicity.[6][8]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If breathing is difficult or has stopped, provide artificial respiration.[7][13] Seek immediate medical attention.[7]

-

Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Specialized treatment for fluoride exposure, such as the application of a 2.5% calcium gluconate gel, should be administered.[8] Seek immediate medical attention.[7]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Continue rinsing.[7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[7][8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.[7] Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[5][6]

Caption: First aid decision tree for different exposure routes.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safety, incorporating engineering controls, administrative controls, and PPE, is required to handle this material safely.

-

Engineering Controls: Handle the product only in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure to keep airborne concentrations below exposure limits.[7][11] Ensure that eyewash stations and safety showers are close to the workstation.[5][7]

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in work areas.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][7]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a protective suit to prevent skin exposure.[5][8] Gloves must be inspected before use and disposed of properly.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved full-face particle respirator (type N100 or P3).[5][8]

-

Caption: Hierarchy of controls applied to handling Chromium(III) trifluoride.

Accidental Release and Fire-Fighting Measures

-

Accidental Release:

-

Evacuate personnel to safe areas and ensure adequate ventilation.[8]

-

Wear appropriate personal protective equipment (Level B or C), including respiratory protection.[8][14]

-

Avoid dust formation.[8]

-

Isolate the spill area. For solids, this is at least 25 meters (75 feet) in all directions.[12][15]

-

Sweep up the spilled material and shovel it into a suitable, closed, labeled container for disposal.[7][8] Do not flush with water, as contact with water or acids can liberate toxic gas.[7][8]

-

Do not let the chemical enter the environment or drains.[7][8]

-

-

Fire-Fighting:

-

The material itself does not burn.[11]

-

Use an extinguishing agent suitable for the surrounding fire, such as dry chemical, CO₂, or alcohol-resistant foam.[5][16]

-

Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen fluoride and chromium oxides.[5][11][16]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][16]

-

Stability and Reactivity

-

Reactivity: The material is reactive. Contact with acids liberates toxic gas (hydrogen fluoride).[5][7] It can react slowly with water to form hydrofluoric acid, which is corrosive to glass and living tissue.[12][15]

-

Chemical Stability: The substance is stable under recommended storage conditions but is hygroscopic.[5][6]

-